
(4-methyl-1H-indol-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-methyl-1H-indol-3-yl)methanol” is a compound with the CAS Number: 1090903-92-6 . It has a molecular weight of 161.2 . The compound is typically stored at room temperature and is in powder form .
Synthesis Analysis
Indole derivatives are synthesized using various methods due to their biological and pharmaceutical activities . A general approach for the synthesis of 1- (1H -indol-3-yl)-3,3-dimercaptoprop-2-en-1-one (1) and 5- (1H -indol-3-yl)-3H -1,2-dithiole-3-thione (2) was performed . They are currently used as efficient precursors for the synthesis of some new compounds bearing five- and/or six-membered heterocyclic moieties .Molecular Structure Analysis
The molecular structure of “(4-methyl-1H-indol-3-yl)methanol” can be represented by the InChI code: 1S/C10H11NO/c1-7-3-2-4-9-10 (7)8 (6-12)5-11-9/h2-5,11-12H,6H2,1H3 . The molecular weight of this compound is 131.1745 .Chemical Reactions Analysis
Indole derivatives are known to undergo various chemical reactions. For instance, transesterification and formation of the methyl ester was confirmed by observing a singlet signal at δ 3.88 ppm for the ester methyl group and the indole NH at δ 11.91 ppm .Physical And Chemical Properties Analysis
“(4-methyl-1H-indol-3-yl)methanol” is a powder that is stored at room temperature . It has a molecular weight of 161.2 .Wissenschaftliche Forschungsanwendungen
Methanol as a Building Block in Industrial Biotechnology
Methylotrophic Bacteria and Methanol Utilization
Methanol, synthesized from petrochemical or renewable resources, serves as a key substrate in bioprocess technology. Methylotrophic bacteria, known for their ability to metabolize methanol, offer a foundation for developing bioprocesses based on methanol. These organisms are employed in large-scale productions, such as single-cell protein synthesis. Recent advancements in genetic engineering and metabolic understanding of these bacteria highlight the potential of methanol as an alternative carbon source for producing fine and bulk chemicals (Schrader et al., 2009).
Methanol in Chemical Synthesis
Catalytic Methylation of Amines and Nitroarenes
The utilization of methanol as both a C1 synthon and hydrogen source in organic synthesis showcases its versatility. For instance, RuCl3-catalyzed N-methylation of amines with methanol demonstrates a clean, cost-competitive approach, producing N-methylated products, including pharmaceutical agents, through selective and green syntheses (Sarki et al., 2021).
Methanol as a Sustainable Feedstock
Biological Conversion to Specialty Chemicals
Engineering Escherichia coli to utilize methanol for the biosynthesis of compounds like naringenin illustrates methanol's role as a sustainable feedstock. This approach involves integrating pathways to convert methanol into biomass components and specialty chemicals, demonstrating methanol's potential in biotechnological applications (Whitaker et al., 2017).
Methanol in Hydrogen Production and Fuel Cells
Hydrogen Generation via Membrane Reactor Technology
Methanol's role in hydrogen production highlights its importance in energy technologies. Membrane reactor technology utilizes methanol for catalytic conversion, offering an innovative approach for generating high-grade hydrogen. This underscores methanol's utility as an energy carrier and its contribution to reducing CO2 emissions (Dalena et al., 2018).
Wirkmechanismus
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that (4-methyl-1H-indol-2-yl)methanol may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities exhibited by indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Safety and Hazards
Zukünftige Richtungen
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .
Eigenschaften
IUPAC Name |
(4-methyl-1H-indol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-3-2-4-10-9(7)5-8(6-12)11-10/h2-5,11-12H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYZOFVHIZWWRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(NC2=CC=C1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57352-42-8 |
Source


|
| Record name | (4-methyl-1H-indol-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

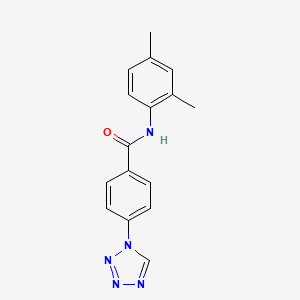

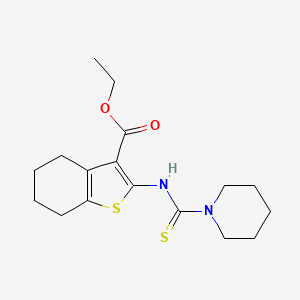

![5-[(4-Butyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2856969.png)
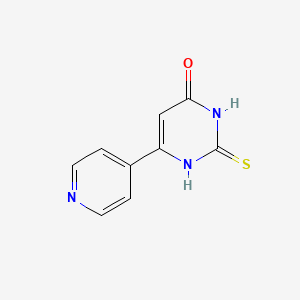
![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2856973.png)
![2-chloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2856974.png)
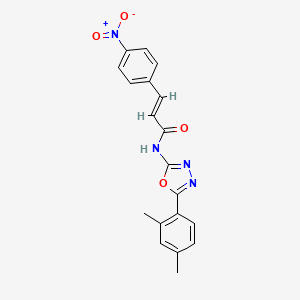
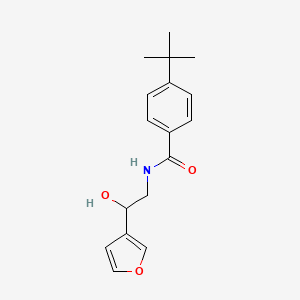
![N-(2,4-dimethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2856980.png)
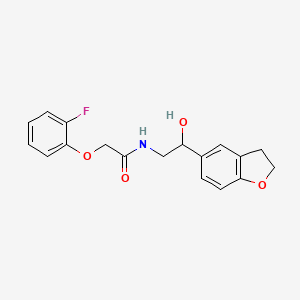
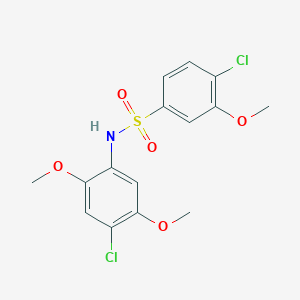
![5-bromo-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2856984.png)